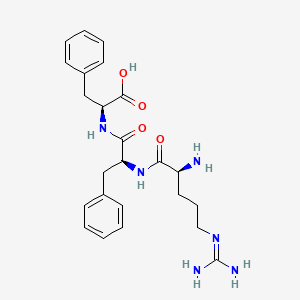
L-Phenylalanine, L-arginyl-L-phenylalanyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Phenylalanine, L-arginyl-L-phenylalanyl- is a compound that combines the amino acids L-phenylalanine and L-arginine. L-phenylalanine is an essential amino acid that plays a crucial role in the biosynthesis of other amino acids and is a precursor for neurotransmitters such as dopamine, norepinephrine, and epinephrine . L-arginine is a semi-essential amino acid involved in various metabolic processes, including the synthesis of nitric oxide, which is important for cardiovascular health .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanine, L-arginyl-L-phenylalanyl- typically involves peptide bond formation between the amino acids. This can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or enzymatic synthesis. Enzymatic synthesis uses proteases or peptidases to catalyze the formation of peptide bonds under mild conditions, which can be more environmentally friendly and cost-effective compared to chemical synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
L-Phenylalanine, L-arginyl-L-phenylalanyl- can undergo various chemical reactions, including:
Oxidation: The phenylalanine moiety can be oxidized to form tyrosine derivatives.
Reduction: Reduction reactions can modify the arginine side chain.
Substitution: The amino groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkylating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions include modified amino acids and peptides with altered functional groups, which can have different biological activities .
Wissenschaftliche Forschungsanwendungen
L-Phenylalanine, L-arginyl-L-phenylalanyl- has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including its role in neurotransmitter synthesis and cardiovascular health.
Industry: Used in the production of pharmaceuticals and nutraceuticals
Wirkmechanismus
The mechanism of action of L-Phenylalanine, L-arginyl-L-phenylalanyl- involves its incorporation into proteins and peptides, where it can influence their structure and function. L-phenylalanine is converted into tyrosine, which is further metabolized into neurotransmitters like dopamine, norepinephrine, and epinephrine. L-arginine is involved in the synthesis of nitric oxide, which plays a key role in vasodilation and cardiovascular health .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Phenylalanine: An essential amino acid involved in protein synthesis and neurotransmitter production.
L-Arginine: A semi-essential amino acid important for nitric oxide synthesis and cardiovascular health.
L-Tyrosine: A derivative of L-phenylalanine involved in the synthesis of catecholamines
Uniqueness
L-Phenylalanine, L-arginyl-L-phenylalanyl- is unique due to its combination of L-phenylalanine and L-arginine, which allows it to participate in diverse biochemical pathways and exert multiple physiological effects. This combination can enhance its potential therapeutic applications compared to individual amino acids .
Eigenschaften
CAS-Nummer |
58200-59-2 |
|---|---|
Molekularformel |
C24H32N6O4 |
Molekulargewicht |
468.5 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C24H32N6O4/c25-18(12-7-13-28-24(26)27)21(31)29-19(14-16-8-3-1-4-9-16)22(32)30-20(23(33)34)15-17-10-5-2-6-11-17/h1-6,8-11,18-20H,7,12-15,25H2,(H,29,31)(H,30,32)(H,33,34)(H4,26,27,28)/t18-,19-,20-/m0/s1 |
InChI-Schlüssel |
MNBHKGYCLBUIBC-UFYCRDLUSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CCCN=C(N)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


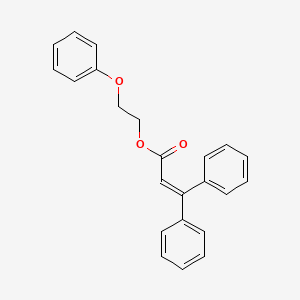
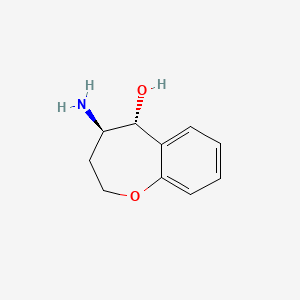
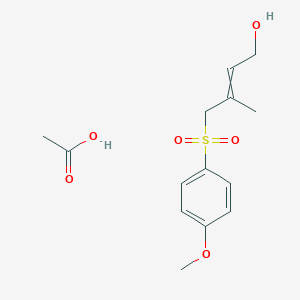
![Ethanone, 2-[(4-methylphenyl)sulfonyl]-2-(methylsulfonyl)-1-phenyl-](/img/structure/B14607433.png)
![1-[2-(2-Methylphenyl)propyl]-1H-imidazole](/img/structure/B14607435.png)
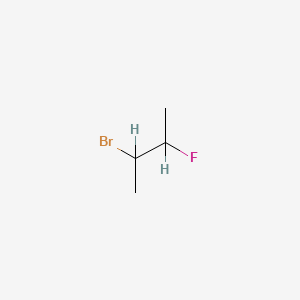
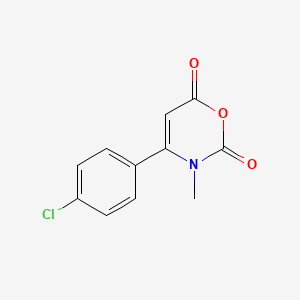

![1-(2-Methylbutyl)-4-{(Z)-[4-(octyloxy)phenyl]-ONN-azoxy}benzene](/img/structure/B14607478.png)
stannane](/img/structure/B14607483.png)

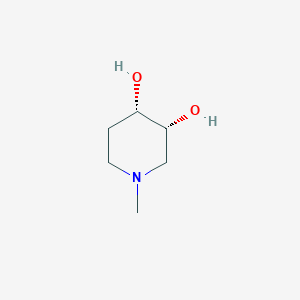

![N-{4-[2-(1H-Indol-3-yl)ethyl]piperazin-1-yl}-3,5-dimethoxybenzamide](/img/structure/B14607508.png)
